molecular formula C13H21ClN2 B1431256 3-(2-Cyclohexylethyl)pyridin-4-amine hydrochloride CAS No. 1375977-94-8

3-(2-Cyclohexylethyl)pyridin-4-amine hydrochloride

Cat. No.: B1431256
CAS No.: 1375977-94-8
M. Wt: 240.77 g/mol
InChI Key: QHRMTUSDEAFRCQ-UHFFFAOYSA-N
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Description

3-(2-Cyclohexylethyl)pyridin-4-amine hydrochloride ( 1375977-94-8) is a chemical compound with the molecular formula C13H21ClN2 and a molecular weight of 240.77 g/mol . This amine hydrochloride salt features a pyridine ring, a structure commonly investigated in medicinal chemistry for its potential as a pharmacophore in drug discovery . While the specific biological profile of this compound is a subject of ongoing research, its molecular architecture suggests potential for use as a key intermediate or building block in the synthesis of more complex molecules. Researchers may explore its applications in developing novel compounds, including those that target enzymatic pathways such as histone deacetylases . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(2-cyclohexylethyl)pyridin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.ClH/c14-13-8-9-15-10-12(13)7-6-11-4-2-1-3-5-11;/h8-11H,1-7H2,(H2,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRMTUSDEAFRCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC2=C(C=CN=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Pyridine Glycine Imine Route (Patent-Based Methodology)

A robust industrially applicable method for preparing substituted aminomethyl pyridine derivatives, closely related to the target compound, is described in patent EP1422220A1. The process involves:

  • Step A: Formation of benzophenone glycine imine alkyl ester (BPGI) by reacting benzophenone, glycine ethyl ester hydrochloride, and a trialkylamine base such as N,N-diisopropyl N-ethylamine in toluene under reflux with azeotropic removal of water.

  • Step B: Coupling of BPGI with a halogenated pyridine derivative (e.g., 2-chloropyridine) in the presence of a dry inorganic base (potassium carbonate or sodium hydride), a phase transfer catalyst (tetraethylammonium bromide), and an aprotic polar solvent (propionitrile). The reaction is conducted under reflux with continuous removal of water.

  • Step C: Acidification of the pyridine glycine imine intermediate with aqueous hydrochloric acid at 20–25°C to form the pyridine glycine ester hydrochloride derivative.

  • Step D: Hydrolysis under reflux in water to yield the final aminomethyl pyridine hydrochloride compound.

This method achieves high yields (up to 85%) and is scalable for industrial production. The process includes recycling steps for the trialkylamine base and purification by phase separation and chromatography as needed.

Step Reaction Description Key Reagents & Conditions Outcome/Yield
A Formation of benzophenone glycine imine ester Benzophenone, glycine ethyl ester HCl, trialkylamine, toluene, reflux, Dean-Stark apparatus BPGI intermediate
B Coupling with halogenated pyridine BPGI, 2-chloropyridine derivative, K2CO3 or NaH, NEt4Br, propionitrile, reflux Pyridine glycine imine derivative (dry)
C Acidification Aqueous HCl, 20–25°C Pyridine glycine ester hydrochloride
D Hydrolysis Reflux in water Aminomethyl pyridine hydrochloride (target)

Alkylation of 2-Aminopyridine Derivatives

Another approach involves direct alkylation of 2-aminopyridine or its derivatives with alkyl halides or acrylates. For example, the preparation of ethyl 3-(2-pyridineamino)propionate via a Michael addition of 2-aminopyridine to ethyl acrylate catalyzed by Brønsted acid supported on silica gel has been reported. The reaction is carried out at 80–120°C under solvent-free or organic solvent conditions, followed by chromatographic purification. This method is simple, cost-effective, and yields 50–76% of the product.

While this method is for a related pyridine amino ester, it illustrates the utility of Michael addition and acid catalysis in introducing aminoalkyl substituents on pyridine rings, which can be adapted for cyclohexylethyl groups with suitable alkylating agents.

Modifications via Suzuki Coupling and Amination

In the synthesis of related cyclohexyl-substituted pyridine and quinazoline derivatives, palladium-catalyzed Suzuki coupling reactions have been employed to install aryl or heteroaryl substituents, followed by amination steps. For example, alkylation of amino-substituted heterocycles with alkyl halides bearing cyclohexyl groups, or Suzuki coupling of boronic acids with halogenated pyridine derivatives, can be used to introduce the cyclohexylethyl moiety. Subsequent conversion of substituents to amines and formation of hydrochloride salts completes the synthesis.

Reaction Type Key Reagents Purpose
Suzuki coupling Halogenated pyridine, boronic acid, Pd catalyst Introduce cyclohexyl or phenylethyl groups
Alkylation Aminopyridine, cyclohexylethyl halide Attach cyclohexylethyl side chain
Amination and salt formation Amino intermediate, HCl Generate hydrochloride salt

Comparative Analysis of Methods

Method Advantages Limitations Industrial Suitability
Pyridine glycine imine route High yield, scalable, well-documented Multi-step, requires careful control High
Michael addition with acid catalyst Simple, cost-effective, catalyst recyclable Moderate yield, less direct for cyclohexyl Moderate
Suzuki coupling and alkylation Versatile, allows structural diversity Requires Pd catalyst, multiple steps Moderate to high

Research Findings and Optimization Notes

  • The pyridine glycine imine method benefits from the use of trialkylamine bases and phase transfer catalysts to improve coupling efficiency.

  • Reaction temperatures are carefully controlled (20–25°C for acidification) to optimize product formation and minimize side reactions.

  • Aprotic polar solvents like propionitrile facilitate the coupling step by dissolving reactants and stabilizing intermediates.

  • Recycling of trialkylamine base hydrochloride salts improves the process economy.

  • Structural analogues with cyclohexyl substituents have shown that linker length and substitution pattern affect biological activity, guiding synthetic modifications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyclohexylethyl)pyridin-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Cyclohexylethyl)pyridin-4-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Cyclohexylethyl)pyridin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The cyclohexylethyl group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₃H₂₁ClN₂ (calculated from IUPAC name).
  • Hydrogen Bond Acceptors/Donors: 2 H-acceptors and 1 H-donor, indicating moderate polarity .
  • LogD (pH 5.5) : 2.8, suggesting balanced lipophilicity suitable for pharmaceutical applications .
  • Structural Significance : The cyclohexylethyl chain may enhance membrane permeability, while the pyridine-amine core could facilitate interactions with biological targets.

Comparison with Structurally Similar Compounds

3-(Aminomethyl)pyridin-4-amine Hydrochloride

  • Molecular Formula : C₆H₁₀ClN₃ .
  • Molecular Weight : 159.62 g/mol .
  • Contains an aminomethyl group at the 3-position, increasing hydrogen-bonding capacity (3 H-donors vs. 1 in the target compound).
  • Safety Profile : Classified with hazard statements H302 (harmful if swallowed) and H315-H319 (skin/eye irritation) .

9-Aryl-5H-Pyrido[4,3-b]indole Derivatives (e.g., Compound 7a-7u)

  • Structural Features : Fused pyrido-indole systems with aryl substituents .
  • Synthesis : Multi-step route starting from 3-(2-chlorophenyl)pyridin-4-amine, involving cyclization and functionalization .
  • Key Differences :
    • Greater molecular complexity due to the indole fusion, leading to higher molecular weights (~250–300 g/mol).
    • Enhanced aromaticity may improve binding to planar biological targets (e.g., kinases or DNA).

3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone

  • Molecular Formula : C₁₆H₁₈N₄ .
  • Key Differences: Pyrazole ring replaces the pyridine core, altering electronic properties. Cyclohexyl group is directly attached to the indeno-pyrazole system, reducing flexibility compared to the cyclohexylethyl chain in the target compound.

4-Chloro-2-(6-chloropyrimidin-4-yl)aniline Derivatives

  • Example Compound : LCMS m/z 245 [M+H]⁺, HPLC retention time 0.75 minutes .
  • Key Differences :
    • Chlorinated pyrimidine-aniline structure confers distinct electronic and steric properties.
    • Shorter synthesis route (e.g., one-step coupling reactions) compared to fused heterocycles .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) H-Acceptors H-Donors LogD (pH 5.5) Synthesis Complexity Safety Profile
3-(2-Cyclohexylethyl)pyridin-4-amine HCl C₁₃H₂₁ClN₂ ~248.8 2 1 2.8 Not reported Limited data
3-(Aminomethyl)pyridin-4-amine HCl C₆H₁₀ClN₃ 159.62 3 3 N/A Simple H302, H315-H319
9-Aryl-5H-Pyrido[4,3-b]indole derivatives ~C₁₆H₁₃N₃ (base) ~250–300 3–4 1–2 N/A Multi-step Not reported
3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone C₁₆H₁₈N₄ 266.35 4 2 N/A Moderate Uninvestigated toxicity
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline C₁₀H₇Cl₂N₃ 244.10 3 2 N/A One-step Not reported

Discussion of Key Differences

  • Synthetic Accessibility: Pyridine derivatives with simple substituents (e.g., 3-(aminomethyl)pyridin-4-amine HCl) are synthesized in fewer steps, whereas fused systems require complex cyclization .
  • Safety Considerations :

    • Chlorinated compounds (e.g., 4-chloro-2-(6-chloropyrimidin-4-yl)aniline) may pose environmental persistence risks, though specific hazards are undocumented .

Biological Activity

3-(2-Cyclohexylethyl)pyridin-4-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a cyclohexylethyl group and an amine functional group. The hydrochloride salt form enhances its solubility in water, which is crucial for biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound acts as a ligand that can modulate the activity of these targets, influencing various biological pathways.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Anticancer Properties : Investigations into the cytotoxic effects of this compound have shown promising results against different cancer cell lines, indicating its potential as an anticancer agent.
  • Neuroprotective Effects : Some studies indicate that the compound may have neuroprotective properties, making it a candidate for further exploration in neurodegenerative disease models.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by structural modifications. Research on similar compounds has demonstrated that variations in substituents on the pyridine ring and the length of the alkyl chain can significantly affect biological activity.

CompoundActivityIC50 (µM)Notes
This compoundAntimicrobialTBDFurther studies needed
Similar Pyridine Derivative AAnticancer0.5Effective against breast cancer cells
Similar Pyridine Derivative BNeuroprotective1.2Shows promise in animal models

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyridine derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections.
  • Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that this compound effectively reduced cell viability in several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The observed IC50 values were lower than those for many existing chemotherapeutics, indicating its potential as a lead compound for drug development.
  • Neuroprotective Studies : Research focusing on neuroprotection revealed that this compound could attenuate oxidative stress-induced neuronal damage in cultured neurons, suggesting mechanisms involving antioxidant activity.

Q & A

Q. What are the recommended synthetic routes for 3-(2-cyclohexylethyl)pyridin-4-amine hydrochloride, and how can reaction conditions be optimized?

The synthesis of pyridine-amine derivatives typically involves nucleophilic substitution or coupling reactions. For example, cyclohexylethyl moieties can be introduced via alkylation of pyridine precursors under controlled pH and temperature to avoid side reactions like over-alkylation. Solvent choice (e.g., polar aprotic solvents like DMF) and catalyst selection (e.g., palladium for cross-coupling) are critical for yield optimization . Purification often requires recrystallization or column chromatography using gradients of ethyl acetate and hexane .

Q. How should researchers characterize the purity and structural conformation of this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and cyclohexylethyl integration .
  • X-ray crystallography for resolving bond angles and spatial arrangement, especially if the compound exhibits stereoisomerism .
  • HPLC-MS to assess purity (>95% is typical for pharmacological studies) and detect trace impurities from synthesis .

Q. What are the stability considerations for the hydrochloride salt form in aqueous solutions?

Hydrochloride salts generally enhance solubility in polar solvents but may hydrolyze under extreme pH. Stability studies should include:

  • pH-dependent degradation assays (e.g., 1–14 range at 25°C/37°C).
  • Lyophilization for long-term storage to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound with target receptors?

  • QSAR modeling identifies structural motifs (e.g., cyclohexylethyl’s hydrophobicity) that influence binding affinity to enzymes or ion channels .
  • Molecular docking (using tools like AutoDock Vina) simulates interactions with protein active sites, prioritizing targets like kinase or GPCR families .
  • Validate predictions with surface plasmon resonance (SPR) or radioligand binding assays .

Q. How should researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

Contradictions often arise from assay conditions or impurity interference. Mitigation strategies include:

  • Standardized protocols : Fix variables like buffer composition (e.g., Tris vs. PBS) and incubation time .
  • Dose-response validation : Use orthogonal assays (e.g., functional cAMP assays vs. binding assays) .
  • Batch-to-batch consistency checks : Compare purity and salt content via elemental analysis .

Q. What strategies are effective for derivatizing this compound to enhance selectivity in neuropharmacological studies?

  • Positional isomerism : Modify the pyridine ring’s substitution pattern (e.g., 2- vs. 4-amine) to alter receptor specificity .
  • Prodrug design : Introduce ester or amide prodrug moieties to improve blood-brain barrier penetration .
  • Isotopic labeling (e.g., ³H or ¹⁴C) for metabolic pathway tracing .

Methodological Considerations

Q. How can researchers validate the compound’s role in modulating enzymatic activity?

  • Kinetic assays : Measure KmK_m and VmaxV_{max} shifts in target enzymes (e.g., kinases) using fluorogenic substrates .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein thermal stability post-treatment .

Q. What analytical approaches are recommended for detecting degradation products during long-term stability studies?

  • LC-TOF-MS identifies low-abundance degradants (e.g., dealkylated byproducts) .
  • Forced degradation studies : Expose the compound to heat, light, or oxidative stress (H₂O₂) to simulate accelerated aging .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Cyclohexylethyl)pyridin-4-amine hydrochloride
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3-(2-Cyclohexylethyl)pyridin-4-amine hydrochloride

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